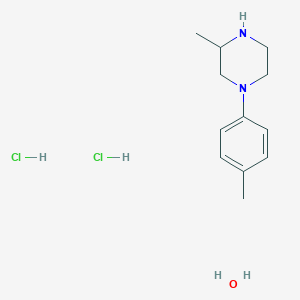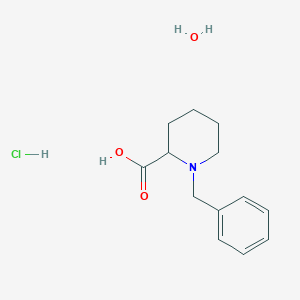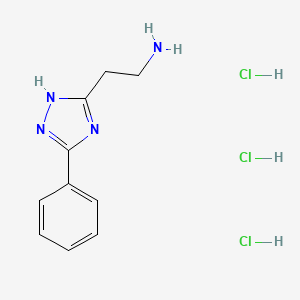![molecular formula C11H26Cl2N2O B3807469 4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate](/img/structure/B3807469.png)
4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate
Overview
Description
4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate is a synthetic organic compound. Characterized by its complex structure involving a piperidine ring substituted by a pyrrolidine moiety, this compound finds applications in various fields due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate typically involves multi-step organic reactions:
Formation of Piperidine Ring: : Begins with the cyclization of appropriate precursors to form the piperidine ring.
Pyrrolidine Substitution: : The piperidine ring is then subjected to a substitution reaction to attach the pyrrolidine group at the 1-position.
Hydrochloride Formation: : Finally, the compound is reacted with hydrochloric acid to form the dihydrochloride salt, and it is then hydrated.
Industrial Production Methods
In an industrial setting, large-scale production of this compound involves optimization of reaction conditions to maximize yield and purity:
Batch Reactors: : Utilized to control reaction parameters like temperature, pressure, and reaction time.
Purification: : Recrystallization and distillation methods are employed to purify the final product, ensuring the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate undergoes several chemical reactions, including:
Oxidation: : Yields products with higher oxidation states, often involving reagents like potassium permanganate or chromic acid.
Reduction: : Involves the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride.
Substitution: : Particularly nucleophilic substitutions, where the pyrrolidine or piperidine moiety can be replaced by other groups.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromic acid.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed depend on the type of reaction:
Oxidation Products: : Often carboxylated derivatives.
Reduction Products: : Yield alcohols or amines.
Substitution Products: : Variety of substituted piperidines or pyrrolidines.
Scientific Research Applications
4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate is utilized in multiple scientific domains:
Chemistry: : As an intermediate in organic synthesis and catalyst in polymerization reactions.
Biology: : As a probe to study receptor-ligand interactions.
Medicine: : Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: : Employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate is complex:
Molecular Targets: : The compound primarily interacts with specific receptors or enzymes, modulating their activity.
Pathways Involved: : Engages in pathways related to neurotransmission or cellular signaling, potentially altering physiological responses.
Comparison with Similar Compounds
When compared to other similar compounds, 4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate stands out due to its unique structure and reactivity:
Similar Compounds: : Piperidine derivatives, pyrrolidine-based compounds, and other heterocyclic amines.
Uniqueness: : The combination of a piperidine ring and a pyrrolidine substituent imparts distinctive chemical properties and biological activities, making it valuable for various applications.
So, there it is—a comprehensive look at this compound! Anything else?
Properties
IUPAC Name |
4-(1-pyrrolidin-1-ylethyl)piperidine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH.H2O/c1-10(13-8-2-3-9-13)11-4-6-12-7-5-11;;;/h10-12H,2-9H2,1H3;2*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWOFYKOGDMZTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)N2CCCC2.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(1,3-benzothiazol-2-yl)propyl]amine hydrochloride hydrate](/img/structure/B3807393.png)
![N-[(3R,4R)-4-piperidin-1-yloxolan-3-yl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B3807408.png)
![methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride hydrate](/img/structure/B3807414.png)
![N,N-dimethyl-1-[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate](/img/structure/B3807420.png)
![1-(1-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-4-piperidinyl)-1-propanol](/img/structure/B3807428.png)
![{[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride](/img/structure/B3807433.png)
![6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate](/img/structure/B3807437.png)
![(3-methyl-2-thienyl)[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methanone](/img/structure/B3807444.png)

![5-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3807451.png)

![4-{2-[4-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-1H-1,2,3-triazol-1-yl]ethyl}morpholine](/img/structure/B3807464.png)
![N-(2-fluorobenzyl)-2-({2-[(methylamino)sulfonyl]ethyl}amino)acetamide](/img/structure/B3807467.png)
